molecular formula C15H17N3O2 B2488208 N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415586-74-0

N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2488208
CAS No.: 2415586-74-0
M. Wt: 271.32
InChI Key: NOQWYOMNAYHESF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpyrimidine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The process can be summarized as follows:

    Starting Materials: 4-methoxybenzylamine and 5,6-dimethylpyrimidine-4-carboxylic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The reactants are mixed and heated to promote the formation of the amide bond, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N-methylacetamide: Similar structure but with a different functional group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine.

    N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: Similar methoxyphenyl group with different substituents.

Uniqueness

N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-11(2)17-9-18-14(10)15(19)16-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQWYOMNAYHESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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